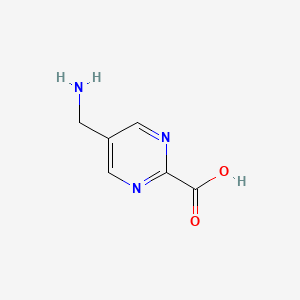

5-(Aminomethyl)pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

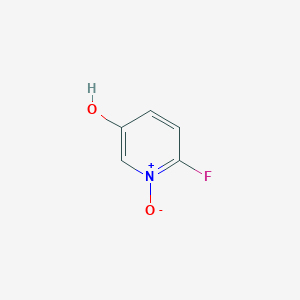

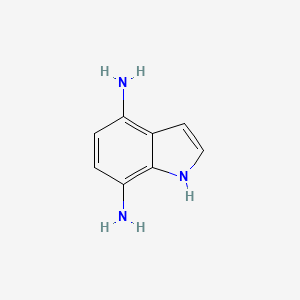

“5-(Aminomethyl)pyrimidine-2-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, the 2-methylgroup side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate to obtain pyrimidine-2-carboxylic acid .Molecular Structure Analysis

The molecular structure of “5-(Aminomethyl)pyrimidine-2-carboxylic acid” is represented by the Inchi Code:1S/C6H7N3O2.ClH/c7-1-5-8-2-4 (3-9-5)6 (10)11;/h2-3H,1,7H2, (H,10,11);1H . The molecular weight is 189.6 . Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis

The physical form of “5-(Aminomethyl)pyrimidine-2-carboxylic acid” is a powder . It is stored at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Characterization Research on pyrimidine derivatives, including 5-(Aminomethyl)pyrimidine-2-carboxylic acid, has led to the synthesis and characterization of various compounds. For instance, studies have detailed the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, highlighting the diverse chemical properties and potential applications of these compounds in chemistry and materials science (Grant, Seemann, & Winthrop, 1956).

Cocrystal Formation with Carboxylic Acids The formation of cocrystals involving pyrimidine derivatives and various carboxylic acids has been explored. Studies like those by Rajam et al. (2018) have demonstrated how pyrimidine units can interact with different carboxylic acids, leading to the formation of stable cocrystals with distinct properties, useful in the field of crystallography and materials engineering (Rajam et al., 2018).

Metal Complex Synthesis Pyrimidine-2-carboxylic acids have been utilized in the synthesis of metal complexes. For instance, Świderski et al. (2019) investigated the synthesis and characterization of new 3d metal complexes using pyrimidine-2-carboxylic acid. These complexes have potential applications in fields such as catalysis and material science (Świderski et al., 2019).

Coordination Complexes and Inorganic Crystal Engineering The role of pyrimidine carboxylic acids in the synthesis of coordination complexes has been explored. Aakeröy et al. (2006) prepared ligands using pyrimidine carboxylic acids and characterized several coordination complexes. This research contributes to the field of inorganic crystal engineering and could have implications for the development of new materials (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).

Synthesis of Novel Compounds for Pharmaceutical Research The synthesis of novel pyrimidine derivatives, such as those involving 5-(Aminomethyl)pyrimidine-2-carboxylic acid, is of interest in pharmaceutical research. For example, the development of new compounds with potential for use in medicinal and agrochemical research has been reported, demonstrating the versatility and importance of pyrimidine derivatives in drug discovery (Schmitt et al., 2017).

Biomedical Applications Pyrimidine derivatives have been studied for their potential biomedical applications. For instance, research on nucleoside modifications and their biological implications, such as in epigenetic studies, has been conducted. These studies highlight the role of pyrimidine modifications in gene expression and disease occurrence, with potential applications in clinical diagnosis and treatment (Wang et al., 2019).

Safety And Hazards

The safety information for “5-(Aminomethyl)pyrimidine-2-carboxylic acid” includes several hazard statements such as H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

5-(aminomethyl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3H,1,7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOPSUKINBEBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665079 | |

| Record name | 5-(Aminomethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)pyrimidine-2-carboxylic acid | |

CAS RN |

76196-72-0 | |

| Record name | 5-(Aminomethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)